4-Chlorobenzyl chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZAEUFPPSRDOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051530 | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
223 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL, >10% in benzene, >10% in ethyl ether, >10% in acetic acid, For more Solubility (Complete) data for 1-CHLORO-4-CHLOROMETHYLBENZENE (7 total), please visit the HSDB record page. | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.270-1.280 AT 25 DEG/15 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
COLORLESS LIQUID, Colorless needles | |
CAS No. |
104-83-6 | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | para-Chlorobenzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104836 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34032 | |
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| Record name | Benzene, 1-chloro-4-(chloromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Chlorobenzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,4-dichlorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.948 | |
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| Record name | P-CHLOROBENZYLCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9HS4N7D3M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
31 °C | |
| Record name | 1-CHLORO-4-CHLOROMETHYLBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Reaction Engineering
Laboratory-Scale Synthesis Pathways
In a research or developmental setting, several reliable methods for the synthesis of 4-chlorobenzyl chloride are employed. These pathways offer versatility and control over the reaction conditions, making them suitable for producing the compound for experimental use.
A primary and well-established method for synthesizing this compound is through the radical chlorination of 4-chlorotoluene (B122035). prepchem.com This reaction is typically initiated by ultraviolet (UV) light or a radical initiator. youtube.com
One common procedure involves bubbling chlorine gas through molten 4-chlorotoluene at elevated temperatures, generally between 135–140°C, under UV irradiation for several hours. The UV light facilitates the homolytic cleavage of chlorine molecules into highly reactive chlorine radicals, which then abstract a hydrogen atom from the methyl group of 4-chlorotoluene, initiating a chain reaction that leads to the formation of this compound. youtube.com
Alternatively, sulfuryl chloride (SO₂Cl₂) can be used as the chlorinating agent in the presence of a radical initiator like benzoyl peroxide or azo-bis-isobutyronitrile. prepchem.com This approach is often conducted at a lower temperature range of 80–90°C. The reaction with sulfuryl chloride typically proceeds for 8-10 hours, with the initiator being added at intervals to maintain the radical chain reaction. prepchem.com Yields for these radical chlorination methods generally range from 60% to 85%. prepchem.com
| Parameter | Chlorination with Cl₂/UV | Chlorination with SO₂Cl₂/Initiator |
| Reagents | 4-Chlorotoluene, Chlorine Gas | 4-Chlorotoluene, Sulfuryl Chloride |
| Initiator | UV Light | Benzoyl Peroxide or Azo-bis-isobutyronitrile |
| Temperature | 135–140°C | 80–90°C |
| Reaction Time | 6–8 hours | 8–10 hours prepchem.com |
| Typical Yield | 65–70% | 60-70% prepchem.com |
This compound can also be synthesized from 4-chlorobenzyl alcohol. A notable method involves the reaction of 4-chlorobenzyl alcohol with chlorotrimethylsilane (B32843) (TMSCl). chemicalbook.com This reaction can be carried out under solvent-free conditions, which is advantageous from a green chemistry perspective. chemicalbook.com
In a typical laboratory procedure, equimolar amounts of 4-chlorobenzyl alcohol and TMSCl are heated together at a temperature of 70–75°C for approximately 24 hours. chemicalbook.com This process has been reported to achieve an isolated yield of around 63%. chemicalbook.com The reaction proceeds through the formation of a silyl (B83357) ether intermediate, which activates the carbon-oxygen bond, followed by a nucleophilic attack by the chloride ion.
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of less hazardous reagents and solvent-free conditions, are being applied to the synthesis of this compound. chemicalbook.comacs.orgresearchgate.net
The aforementioned synthesis from 4-chlorobenzyl alcohol using TMSCl without a solvent is an example of a greener approach. chemicalbook.com Another area of exploration is the use of phase transfer catalysis. nitrkl.ac.inresearchgate.net For instance, the synthesis of related compounds has been achieved using phosphonium-based phase transfer catalysts, which can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), potentially reducing the need for harsh organic solvents. nitrkl.ac.inresearchgate.net Research has also explored the use of N-hydroxyphthalimide (NHPI) as a radical initiator in combination with trichloroisocyanuric acid (TCCA) as the chlorine source for the chlorination of benzylic C-H bonds at room temperature, offering a milder alternative to high-temperature methods. sciencemadness.org
Industrial Production Processes
On an industrial scale, the production of this compound primarily relies on the continuous chlorination of 4-chlorotoluene. Cost-effectiveness and high throughput are the main drivers of the process design.
The process often involves feeding 4-chlorotoluene and chlorine gas into a series of continuous reactors. These reactors are designed with temperature-controlled zones, which can range from 50°C to 140°C. In some industrial setups, a catalyst such as ferric chloride (FeCl₃) is used to enhance the reaction rate and allow for lower operating temperatures (e.g., 50-60°C). The use of a catalyst can improve the efficiency of the chlorination and potentially increase the yield to 80-85%.
Mechanistic Investigations of Formation Reactions
The formation of this compound via the radical chlorination of 4-chlorotoluene proceeds through a well-understood free-radical chain mechanism. youtube.com The process can be broken down into three key stages:
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•). This is typically achieved by the input of energy in the form of UV light. youtube.com
Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of 4-chlorotoluene, forming a 4-chlorobenzyl radical and a molecule of hydrogen chloride (HCl). The newly formed 4-chlorobenzyl radical then reacts with another molecule of chlorine to produce this compound and another chlorine radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals to form a chlorine molecule, two 4-chlorobenzyl radicals to form 1,2-bis(4-chlorophenyl)ethane, or a chlorine radical and a 4-chlorobenzyl radical to form this compound.
Photolysis studies of this compound have shown that the initial step is the homolytic cleavage of the benzylic C-Cl bond, leading to a radical pair. chem-soc.si The subsequent reaction pathway is influenced by the solvent used, with radical intermediates being favored in non-polar solvents like cyclohexane (B81311) and a mix of radical and cationic intermediates in more polar solvents like acetonitrile (B52724). chem-soc.si
Advanced Purification Techniques for Research Applications
For research applications where high purity is essential, advanced purification techniques are employed to remove impurities from the synthesized this compound. The primary impurities can include unreacted 4-chlorotoluene, and over-chlorinated byproducts. researchgate.net
Vacuum Distillation: A common and effective method for purifying this compound is vacuum distillation. prepchem.com By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition that can occur at its atmospheric boiling point. chembk.com The product is typically collected as a fraction at a specific temperature and pressure range, for example, 110-120°C at approximately 97.3 kPa. chembk.comchembk.com
Recrystallization: Recrystallization is another valuable technique for obtaining high-purity this compound. prepchem.com The crude product is dissolved in a suitable solvent, such as ethanol (B145695), and then allowed to cool slowly. The this compound, being less soluble at lower temperatures, will crystallize out of the solution, leaving impurities behind in the mother liquor. The purified crystals can then be collected by filtration. prepchem.com
Chromatography: For achieving very high levels of purity, chromatographic methods can be utilized. Column chromatography, using a stationary phase like silica (B1680970) gel, can effectively separate this compound from closely related impurities. chemicalbook.comsciencemadness.org High-performance liquid chromatography (HPLC) is a powerful analytical technique used to assess the purity of the final product and can also be adapted for preparative-scale purification. researchgate.netfishersci.ca
| Purification Technique | Principle | Typical Application |
| Vacuum Distillation | Separation based on differences in boiling points under reduced pressure. prepchem.com | Removal of volatile impurities and unreacted starting materials. chembk.com |
| Recrystallization | Separation based on differences in solubility at varying temperatures. prepchem.com | Removal of soluble impurities to obtain a crystalline product. |
| Column Chromatography | Separation based on differential adsorption of components onto a solid stationary phase. chemicalbook.comsciencemadness.org | High-purity separation for research-grade material. |
| HPLC | High-resolution separation based on partitioning between a stationary and a mobile phase. researchgate.netfishersci.ca | Purity analysis and small-scale preparative purification. |
Chemical Reactivity and Transformation Mechanisms
Nucleophilic Substitution Reactions of the Benzyl (B1604629) Chloride Moiety
The presence of a chloromethyl group attached to a benzene (B151609) ring makes 4-chlorobenzyl chloride highly susceptible to nucleophilic substitution reactions. These reactions can proceed through different mechanistic pathways, influenced by various factors.
Kinetics and Stereochemistry of Substitution Pathways
The nucleophilic substitution reactions of benzylic halides like this compound can occur via two primary mechanisms: the unimolecular SN1 reaction and the bimolecular SN2 reaction. masterorganicchemistry.comsavemyexams.com
SN1 Mechanism: This is a two-step process where the rate-determining step is the unimolecular dissociation of the leaving group (chloride ion) to form a resonance-stabilized benzylic carbocation. masterorganicchemistry.comyoutube.com This carbocation is then rapidly attacked by a nucleophile. The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.comwikipedia.org SN1 reactions typically lead to a racemic mixture of products if the alpha-carbon is a stereocenter, as the planar carbocation can be attacked from either side. youtube.com
SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.comyoutube.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com This mechanism results in an inversion of stereochemistry at the reaction center. masterorganicchemistry.com
The hydrolysis of benzyl chloride in 50% aqueous acetone (B3395972) demonstrates a mix of first and second-order kinetics, but shifts almost entirely to an SN1 pathway in water alone, highlighting the solvent's role in favoring ionization. spcmc.ac.inspcmc.ac.in
Influence of Electronic and Steric Factors on Reactivity
Both electronic and steric factors significantly impact the reactivity of this compound in nucleophilic substitution reactions.
Steric Effects: The bulky nature of the phenyl group in benzyl halides can sterically hinder the backside attack required for an SN2 reaction. However, this steric hindrance is often compensated for by electronic effects that stabilize the transition state. spcmc.ac.inacs.orgacs.org For SN1 reactions, steric hindrance around the reaction center is less of a factor as the rate-determining step involves the departure of the leaving group. masterorganicchemistry.com
Comparative Analysis with Related Benzyl Halides
The reactivity of this compound can be better understood by comparing it to other substituted benzyl halides. The nature of the substituent on the benzene ring and the identity of the halogen atom play crucial roles.
| Compound | Relative Rate of Solvolysis (SN1) | Leaving Group | Substituent Effect |
| 4-Methoxybenzyl chloride | ~2500 | Cl⁻ | Strong electron-donating (-OCH₃) |
| Benzyl chloride | 1.0 (Reference) | Cl⁻ | None |
| This compound | Slower than benzyl chloride | Cl⁻ | Electron-withdrawing (-Cl) |
| 4-Nitrobenzyl chloride | ~0.0003 | Cl⁻ | Strong electron-withdrawing (-NO₂) |
This table illustrates the significant impact of para-substituents on the rate of SN1 solvolysis. Electron-donating groups accelerate the reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups decelerate it. spcmc.ac.in
The leaving group ability also affects the reaction rate, with the order of reactivity being I⁻ > Br⁻ > Cl⁻ > F⁻. Therefore, benzyl iodide would be expected to be more reactive than this compound in both SN1 and SN2 reactions, assuming all other conditions are the same.
Oxidation Reactions and Product Characterization
Oxidation of this compound can yield valuable chemical intermediates, most notably 4-chlorobenzaldehyde (B46862). Various oxidizing agents and conditions can be employed for this transformation.
Common methods for the oxidation of this compound include:
Using oxidizing agents: Reagents like potassium permanganate (B83412) or chromium trioxide can be used. One method involves the use of potassium persulfate (K₂S₂O₈) with activated charcoal, which can selectively oxidize 4-chlorobenzyl alcohol (derived from the chloride) to 4-chlorobenzaldehyde in high yield. growingscience.com Another approach uses chromic acid in a micellar medium, where the reaction rate can be significantly enhanced by a combination of a surfactant (like SDS) and a promoter (like 2,2'-bipyridine). researchgate.net
Hydrolysis followed by oxidation: this compound can be hydrolyzed to 4-chlorobenzyl alcohol, which is then oxidized to 4-chlorobenzaldehyde. wikipedia.org A patented process describes the hydrolysis of a mixture of p-chlorobenzyl chloride and p-chlorobenzal chloride, followed by air catalytic oxidation to produce p-chlorobenzaldehyde. google.com
The primary product, 4-chlorobenzaldehyde, is a white crystalline solid with a melting point of approximately 47.5 °C. wikipedia.org It can be further oxidized to 4-chlorobenzoic acid. wikipedia.org Characterization of the product is typically performed using techniques such as melting point determination and infrared (IR) spectroscopy, which would show a characteristic C=O stretching frequency for the aromatic aldehyde group. researchgate.net
Reduction Reactions and Product Characterization
Reduction of this compound typically leads to the formation of 4-chlorotoluene (B122035). This can be achieved through several methods:
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is a common method for reducing benzyl halides.
Using reducing agents: Reagents such as lithium aluminum hydride (LiAlH₄) can reduce the chloromethyl group. wisc.edu
Photochemical Reduction: Irradiation of this compound in a suitable solvent like tetrahydrofuran (B95107) can lead to its conversion to 4-chlorotoluene. chem-soc.si In the presence of LiAlH₄, this photochemical reaction can proceed to further reduce the aromatic C-Cl bond, yielding toluene (B28343) as a byproduct. chem-soc.si
The main product, 4-chlorotoluene, is a liquid at room temperature. Its formation can be confirmed by analytical techniques such as gas chromatography-mass spectrometry (GC/MS). chem-soc.si
Catalytic Reactions Involving this compound
This compound is a versatile substrate in various catalytic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Phase-Transfer Catalysis (PTC): This technique is useful for reactions between reactants in immiscible phases (e.g., an organic phase containing this compound and an aqueous phase containing a nucleophile). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the nucleophile to the organic phase. nitrkl.ac.innitrkl.ac.inresearchgate.net For instance, the synthesis of bis(4-chlorobenzyl) sulfide (B99878) has been achieved by reacting this compound with an aqueous solution of hydrogen sulfide using ethyltriphenylphosphonium bromide as a catalyst. nitrkl.ac.innitrkl.ac.in Similarly, 4-chlorobenzyl alcohols can be synthesized from the corresponding chlorides via their benzoate (B1203000) esters using phase-transfer catalysts. acs.org
Cross-Coupling Reactions: this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck-Mizoroki reactions. mdpi.com These reactions are powerful tools for forming new C-C bonds. For example, novel benzimidazolium salts have been used as ligands in palladium-catalyzed Heck and Suzuki couplings involving substrates like this compound. mdpi.com Iron-catalyzed acylation reactions of benzylzinc reagents (prepared from the corresponding benzyl chlorides) with acid chlorides have also been reported. uni-muenchen.de
Phase Transfer Catalysis in Synthetic Transformations
Phase-transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This technique is particularly valuable for the synthesis of various organic compounds under mild conditions, often leading to higher yields and selectivity. kyushu-u.ac.jpresearchgate.net In the context of this compound, PTC has been effectively employed in the synthesis of thioethers and esters.
A notable application is the synthesis of bis(4-chlorobenzyl) sulfide from this compound and a hydrogen sulfide-rich aqueous solution. researchgate.netnitrkl.ac.in This biphasic reaction utilizes a phosphonium-based phase transfer catalyst, such as ethyltriphenylphosphonium bromide, which is chosen for its thermal stability. researchgate.net The catalyst facilitates the transfer of the sulfide anion from the aqueous phase to the organic phase, where it can react with the this compound. This process has been investigated to optimize the conversion of this compound and the selectivity towards the desired bis(4-chlorobenzyl) sulfide. nitrkl.ac.in Research has shown that factors like agitation speed, catalyst concentration, temperature, and reactant concentrations significantly influence the reaction's outcome. researchgate.netnitrkl.ac.in Under optimized conditions, a high conversion of this compound (87.57%) and high selectivity for bis(4-chlorobenzyl) sulfide (89.48%) have been achieved. nitrkl.ac.in The apparent activation energy for this reaction was determined to be 11.28 kJ/mol, indicating that the reaction is kinetically controlled. researchgate.netnitrkl.ac.in
The general mechanism for phase-transfer catalysis involves the transfer of an anion from the aqueous phase to the organic phase by a lipophilic catalyst, typically a quaternary ammonium or phosphonium salt. kyushu-u.ac.jp This transfer creates an ion pair in the organic phase, where the anion is more reactive towards the organic substrate. kyushu-u.ac.jp
The following table summarizes the key parameters and outcomes of the phase-transfer catalyzed synthesis of bis(4-chlorobenzyl) sulfide.
| Parameter | Value/Observation |
| Reactant | This compound |
| Nucleophile | Hydrogen sulfide |
| Catalyst | Ethyltriphenylphosphonium bromide |
| Conversion of this compound | 87.57% nitrkl.ac.in |
| Selectivity for bis(4-Chlorobenzyl) sulfide | 89.48% nitrkl.ac.in |
| Apparent Activation Energy | 11.28 kJ/mol researchgate.netnitrkl.ac.in |
Similarly, PTC has been utilized for the esterification of benzyl halides. For instance, the reaction between benzyl chloride and sodium acetate (B1210297) can be catalyzed by polymer-supported phase transfer catalysts, also known as triphase catalysts. researchgate.net These heterogeneous catalysts offer advantages such as easy separation and reusability. researchgate.net In the synthesis of benzyl esters, high conversion of the benzyl halide (99%) and high selectivity for the benzyl ester (97%) have been reported using such catalysts. researchgate.net The choice of the counter-anion of the catalyst can also influence the reaction yield, with chloride ions sometimes showing higher activity than bromide ions. scirp.org
Electrophilic Catalysis in Enzymatic Dehalogenation Contexts
Enzymatic dehalogenation represents a critical biological process for the detoxification and metabolism of halogenated organic compounds. In the case of chlorinated aromatic compounds, specific enzymes have evolved to catalyze the cleavage of the carbon-halogen bond. The dehalogenation of 4-chlorobenzoyl-CoA, a derivative of 4-chlorobenzoic acid, is a well-studied example of electrophilic catalysis in an enzymatic context. psu.edunih.govacs.org
The enzyme 4-chlorobenzoyl-CoA dehalogenase, found in certain bacteria, catalyzes the hydrolytic dehalogenation of 4-chlorobenzoyl-CoA (4-CBA-CoA) to form 4-hydroxybenzoyl-CoA (4-HBA-CoA). psu.edunih.gov The catalytic mechanism involves a novel form of covalent catalysis where an active site carboxylate group (from an aspartate or glutamate (B1630785) residue) acts as a nucleophile. psu.edunih.govebi.ac.uk
The key steps of the enzymatic dehalogenation are as follows:
Nucleophilic Attack and Meisenheimer Complex Formation: An active site aspartate residue (Asp145) attacks the C4 position of the benzoyl ring of the substrate, which is the carbon atom bonded to the chlorine atom. ebi.ac.ukresearchgate.net This attack leads to the formation of a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution reactions. psu.edunih.gov
Chloride Ion Elimination and Arylated Enzyme Formation: The Meisenheimer complex then loses the chloride ion, resulting in the formation of a covalent arylated enzyme intermediate, where the benzoyl moiety is attached to the enzyme's aspartate residue. psu.edunih.gov
Hydrolysis and Product Release: The arylated enzyme intermediate is subsequently hydrolyzed by a water molecule attacking the acyl carbon. acs.orgebi.ac.uk This step regenerates the free enzyme and releases the product, 4-hydroxybenzoyl-CoA. nih.gov
Spectroscopic studies, including UV-visible, Raman, and 13C-NMR, have provided strong evidence for electrophilic catalysis in this reaction. psu.edunih.gov These studies show that the binding of the substrate or product to the enzyme's active site induces a significant redistribution of the π-electrons in the benzoyl ring. nih.govacs.org This polarization of the benzoyl moiety, particularly the withdrawal of electron density from the C4 position, activates the substrate for the initial nucleophilic attack by the enzyme's carboxylate group. acs.orgresearchgate.net The interaction between active site residues and the thioester carbonyl group of the substrate is thought to be crucial for this electron withdrawal. acs.org
The following table outlines the key residues and intermediates in the enzymatic dehalogenation of 4-chlorobenzoyl-CoA.
| Component | Role |
| 4-Chlorobenzoyl-CoA dehalogenase | Enzyme catalyst |
| Aspartate 145 (Asp145) | Nucleophile, attacks the C4 of the benzoyl ring ebi.ac.ukresearchgate.net |
| Meisenheimer Complex | Reaction intermediate psu.edunih.gov |
| Arylated Enzyme | Covalent intermediate formed after chloride loss psu.edunih.gov |
| Histidine 90 (His90) | Acts as a general base to activate water for hydrolysis ebi.ac.uk |
| Phenylalanine 64 (Phe64) & Glycine 114 (Gly114) | Form an oxyanion hole to stabilize intermediates ebi.ac.uk |
Reaction Behavior with Complex Organic Substrates
The reactivity of this compound with complex organic substrates is exemplified by its reaction with isatoic anhydride (B1165640) in the presence of various bases and catalysts. This reaction has been studied to achieve N-benzylation of isatoic anhydride, a precursor for various heterocyclic compounds. acs.org
Initial attempts to react isatoic anhydride with this compound using sodium hydride (NaH) as a base at elevated temperatures (80 °C) resulted in the formation of multiple products, leading to a complex mixture that was difficult to separate. acs.org This highlights the challenges associated with controlling the regioselectivity of the reaction under certain conditions.
To overcome these issues, alternative methodologies have been developed. A significant breakthrough was achieved by using a combination of diisopropylamine (B44863) (DIPA) and a phase-transfer catalyst, tetra-n-butylammonium bromide (TBAB). acs.org This system provided a much cleaner reaction with excellent yields of the desired N-benzylated product.
The screening of different catalysts and conditions revealed that using 20 mol % of TBAB with 2 equivalents of DIPA and 1.5 mmol of this compound at 30 °C gave the best results. acs.org This optimized procedure led to a 73.5% conversion within a significantly reduced reaction time of 2 hours, without the formation of byproducts. acs.org This method demonstrates a highly efficient and selective N-benzylation of isatoic anhydride.
The following table summarizes the results of the reaction between isatoic anhydride and this compound under different conditions.
| Base/Catalyst System | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Observations |
| Sodium Hydride (NaH) | 80 | - | - | Formation of multiple products acs.org |
| DIPA / TBAB (20 mol %) | 30 | 2 | 73.5% Conversion | Clean reaction, no byproducts acs.org |
| - | - | - | >88% Yield | Pure product obtained directly acs.org |
The reaction of this compound has also been studied in the context of solvolysis in different solvent systems. The rates of mercuric chloride-catalyzed solvolysis of alkyl chlorides, including p-chlorobenzyl chloride, have been compared in aqueous acetone and aqueous ethanol (B145695). cdnsciencepub.com It was observed that the increase in the rate of solvolysis when changing from aqueous acetone to the more polar aqueous ethanol is less pronounced in the catalyzed reaction compared to the uncatalyzed reaction. cdnsciencepub.com This suggests that the electrophilic activity of the catalyst is influenced by the solvent medium. cdnsciencepub.com
Applications in Advanced Synthetic Chemistry
Utilization as a Key Intermediate in Pharmaceutical Synthesis
The introduction of the 4-chlorobenzyl group can significantly influence the biological activity of a molecule. multichemindia.com Consequently, 4-chlorobenzyl chloride is a frequently employed intermediate in the synthesis of various active pharmaceutical ingredients (APIs). multichemindia.combromchemlaboratories.in Its role extends across multiple therapeutic areas, from oncology to respiratory medicine.
Precursor for Anticancer Agents
This compound is a key starting material in the synthesis of novel anticancer compounds. Research has demonstrated its utility in creating derivatives with promising efficacy in inhibiting cancer cell proliferation. For instance, it has been used in the synthesis of N,N-disubstituted 4-chlorobenzenesulfonamides, which have been investigated as potential antitumor agents. researchgate.net Additionally, it is a reactant in the preparation of certain pyrethroids like fenvalerate (B1672596), which have shown applications beyond insecticides, including in the pharmaceutical industry. chembk.comchembk.com In one study, it was reacted with quinoline-2-thione to create S-alkylated derivatives as part of a library of compounds screened for anticancer activity. arabjchem.org Another example involves its use in the synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, which have been evaluated for their biological activities. d-nb.info
Development of Antifungal Compounds
The 4-chlorobenzyl moiety is a feature in several antifungal agents, and this compound is a common precursor for their synthesis. multichemindia.com It is used to create complex molecules that are active against a range of fungal pathogens. multichemindia.com For example, it is a key component in the synthesis of econazole, a well-known antifungal medication. Research has also explored the antifungal potential of compounds like 4-chlorobenzyl p-coumarate, which has shown strong fungicidal effects. nih.gov Further studies have involved synthesizing benzimidazolyl-chalcones, analogues of the antifungal drug chlormidazole, using this compound. academicjournals.org The resulting compounds were evaluated for their activity against Candida albicans. academicjournals.org
Synthesis of Bronchodilators and Antibacterial Agents
This compound is an intermediate in the preparation of various biologically active compounds, including bronchodilators and antibacterial agents. chembk.comchembk.comlookchem.comchemicalbook.comlookchem.combiomall.in Its incorporation into molecular structures can lead to compounds with the desired therapeutic effects for respiratory conditions and bacterial infections. For example, it is used in the synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxamides, which have demonstrated significant in vitro antibacterial activity against pathogenic Gram-negative bacteria. d-nb.info Other research has focused on synthesizing N,N-disubstituted 4-chlorobenzenesulfonamides and evaluating their antibacterial potential. researchgate.net
Structural Modifications for Enhanced Biological Activity (e.g., Anti-inflammatory Candidates)
The versatility of this compound allows for its use in the structural modification of existing compounds to enhance their biological activity. This is particularly relevant in the development of new anti-inflammatory agents. For instance, it has been used to modify pinostrobin, a natural compound with anti-inflammatory properties, to create 5-O-4-Chlorobenzoylpinostrobin, which exhibited stronger predicted anti-inflammatory activity. ajgreenchem.comunair.ac.id The addition of the 4-chlorobenzoyl group can alter the physicochemical properties of the parent molecule, potentially improving its lipophilicity and bioactivity. ajgreenchem.comfip.org Studies have also investigated 4-[(4-chlorobenzyl)amino]benzoic acid for its potential anti-inflammatory properties. ontosight.ai
Role in Agrochemical Production
Beyond pharmaceuticals, this compound is a crucial building block in the agrochemical industry. multichemindia.combromchemlaboratories.in Its application in this sector is primarily focused on the synthesis of compounds that protect crops from pests and unwanted vegetation. multichemindia.com
Synthesis of Herbicides and Pesticides
This compound serves as a key intermediate in the manufacturing of a variety of herbicides and pesticides. multichemindia.comanshulchemicals.com It is used to create more complex molecules that are effective against a range of pests and weeds, thereby improving crop protection. multichemindia.com For example, it is an intermediate in the production of the rice herbicide thiobencarb (B1683131) and the insecticide fenvalerate. chembk.comchembk.comchemicalbook.com It is also used in the synthesis of fungicides. multichemindia.combromchemlaboratories.in The introduction of the 4-chlorobenzyl group is a critical step in achieving the desired efficacy and selectivity of these agrochemical products.
Application in the Synthesis of Dyes and Pigments
The dye and pigment industry utilizes this compound as a chemical intermediate for producing a variety of colorants. chembk.com Its function is to provide the 4-chlorobenzyl group, which can be integral to forming the final chromophoric (color-imparting) structure of the dye molecule. multichemindia.com The incorporation of this chlorinated group can also enhance the stability and lightfastness of the final product, which is a critical property for dyes used in textiles and inks. multichemindia.com
A specific application is in the synthesis of intermediates for more complex dye structures. For example, this compound is used to produce N-benzylated isatoic anhydride (B1165640). acs.org This reaction involves the N-alkylation of isatoic anhydride. The resulting N-(4-chlorobenzyl) isatoic anhydride is a valuable precursor, as isatoic anhydride derivatives are themselves used in the manufacturing of various dyes and pigments. acs.org
Contribution to Novel Material Development
In the field of material science, this compound is employed as a reactant for modifying polymers and creating new materials with enhanced properties. It can act as a crosslinking agent or as a building block for polymer chains, improving the strength, durability, and chemical resistance of resins and plastics. multichemindia.com
A notable application is its reaction with diphenyl terephthalate (B1205515). This reaction produces chlorobenzylated terephthalate derivatives, which are monomers or intermediates used in the synthesis of advanced polymers and materials. chemicalbull.com The introduction of the 4-chlorobenzyl group into the polymer structure alters its physical and chemical properties, leading to materials tailored for specific industrial applications. multichemindia.comchemicalbull.com
| Material Application | Reaction/Role | Resulting Product/Effect |
| Advanced Polymers | Reacts with Diphenyl Terephthalate | Forms chlorobenzylated terephthalate derivatives for use in polymer synthesis. chemicalbull.com |
| Polymer Modification | Acts as a crosslinking or modifying agent | Enhances strength, durability, and chemical resistance of resins and plastics. multichemindia.com |
Derivatization Reagent in Analytical Chemistry and Chemical Biology
This compound is widely used as a derivatizing agent in analytical chemistry and chemical biology. lookchem.com Derivatization is the process of chemically modifying a compound to produce a new compound (a derivative) that has properties better suited for analysis by techniques like High-Performance Liquid Chromatography (HPLC).
One of the most common applications is for the analysis of thiols. It serves as a test compound for determining hepatocellular thiols from biological samples by HPLC. chemicalbook.comscientificlabs.co.uksigmaaldrich.com The reagent reacts with the thiol group (-SH) to form a thioether, attaching the 4-chlorobenzyl group which has a strong ultraviolet (UV) absorbance. This allows for sensitive detection of the derivatized thiol using a UV detector in an HPLC system.
Beyond small molecules, this compound is also used to derivatize larger, more complex molecules for research in chemical biology and supramolecular chemistry. chemicalbook.comlookchem.com
Tryptamines: It is used as a reagent to derivatize tryptamines, a class of compounds that includes many biologically active substances like neurotransmitters and psychedelic drugs. fishersci.ca
Calixarenes: It is employed to functionalize calixarenes, which are macrocyclic compounds that can act as host molecules in host-guest chemistry. scientificlabs.co.ukfishersci.ca By attaching 4-chlorobenzyl groups to the calixarene (B151959) structure, researchers can modify its size, shape, and electronic properties, enabling the creation of selective sensors for ions and small organic molecules. researchgate.net
Biological Activities and Toxicological Research
Cytotoxicity and Genotoxicity Assessment
The assessment of a chemical's potential to cause cellular damage and genetic mutations is a cornerstone of toxicological evaluation. While comprehensive data on 4-chlorobenzyl chloride is somewhat limited, studies on structurally related compounds provide valuable insights. For instance, research on benzyl (B1604629) chloride, a closely related molecule, has demonstrated its activity in various genotoxicity assays.
A study evaluating the biological activity of several benzyl compounds reported that benzyl chloride was active in the Salmonella/microsome assay (Ames test), a bacterial 'fluctuation' assay, and a DNA repair assay in HeLa cells. nih.gov Notably, this activity did not require the presence of a liver S9 fraction, suggesting that the compound or its direct metabolites are genotoxic. nih.gov However, it was found to be inactive in a mouse lymphoma mutation assay. nih.gov Another related compound, 4-chloromethylbiphenyl, exhibited greater activity than benzyl chloride in the positive test systems. nih.gov These findings suggest that compounds with a chloromethyl group on a benzene (B151609) ring have the potential for genotoxicity. Further direct testing of this compound is necessary to conclusively determine its cytotoxic and genotoxic profile.
Hepatotoxicity Studies and Molecular Mechanisms
The liver is a primary site for the metabolism of foreign compounds, making it susceptible to chemical-induced injury. While specific studies on the hepatotoxicity of this compound are not extensively documented in the reviewed literature, the well-established model of carbon tetrachloride (CCl4)-induced hepatotoxicity offers a relevant framework for understanding potential mechanisms.
CCl4-induced liver injury is a classic example of xenobiotic-induced hepatotoxicity and is known to be initiated by its metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2E1. omicsonline.orgnih.govresearchgate.net This process generates highly reactive free radicals, such as the trichloromethyl radical (•CCl3) and the trichloromethyl peroxy radical (•OOCCl3). omicsonline.orgresearchgate.net These radicals can initiate a cascade of damaging events, including:
Covalent Binding: The reactive metabolites can bind covalently to cellular macromolecules like proteins, lipids, and nucleic acids, disrupting their normal function. nih.gov
Lipid Peroxidation: The radicals can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This damages membrane integrity, affecting the function of the endoplasmic reticulum, mitochondria, and the plasma membrane. nih.gov
Disruption of Calcium Homeostasis: Membrane damage can lead to a loss of cellular calcium sequestration and homeostasis, a critical factor in cell injury and death. nih.gov
Inflammatory Response: CCl4 intoxication can trigger the activation of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and transforming growth factors (TGFs), which can promote apoptosis and fibrosis. nih.gov
Given that this compound possesses a halogenated structure, it is plausible that its metabolism could also generate reactive intermediates capable of inducing similar hepatotoxic effects. However, dedicated studies are required to elucidate the specific molecular mechanisms of this compound-induced hepatotoxicity, if any.
Allergic Sensitization and Immunological Responses
Allergic contact dermatitis is a T-cell-mediated inflammatory skin reaction that occurs upon repeated exposure to a sensitizing chemical. There is evidence to suggest that this compound has the potential to act as a skin sensitizer.
The process of skin sensitization involves the chemical, acting as a hapten, penetrating the skin and forming covalent bonds with skin proteins to create an immunogenic complex. nih.gov This complex is then recognized by antigen-presenting cells in the skin, which initiates an immune response. For a chemical to be a sensitizer, it generally needs to be electrophilic to react with nucleophilic amino acid residues in proteins. The chloromethyl group in this compound is a reactive functional group that can readily undergo nucleophilic substitution, making it a plausible hapten.
Studies on potent contact sensitizers like 2,4-dinitrochlorobenzene have shown that the ability of a chemical to bind to skin cells and induce their migration to draining lymph nodes is a key factor in sensitization. nih.gov While detailed immunological studies specifically on this compound are not widely available, its structural alerts and the reactivity of the benzyl chloride moiety suggest a potential for inducing allergic sensitization. Further research is needed to fully characterize the immunological responses to this compound.
Metabolic Pathways and Metabolite Identification
Understanding the metabolic fate of a compound is crucial for assessing its toxicological profile, as metabolism can lead to either detoxification or bioactivation. Limited information is available on the comprehensive metabolic pathways of this compound.
One study investigating the metabolism of a more complex derivative, 7-(4-chlorobenzyl)-7,8,13,13a-tetrahydroberberine chloride, in rats found that the parent compound and a demethylated metabolite were present in the bile. While this provides some insight into how a larger molecule containing the 4-chlorobenzyl moiety is handled, it does not directly delineate the metabolism of this compound itself. The identification of metabolites is a significant challenge in metabolomics, often requiring a combination of advanced analytical techniques like NMR and mass spectrometry. nih.gov
Enzymatic Dehalogenation Mechanisms and Enzyme Kinetics
Enzymatic dehalogenation is a key biological process for the detoxification of halogenated organic compounds. This process is catalyzed by a class of enzymes known as dehalogenases. While specific studies on the enzymatic dehalogenation of this compound are scarce, research on related compounds provides a basis for understanding the potential mechanisms.
For instance, the degradation of 4-chlorobenzoate (B1228818) in Acinetobacter sp. involves its initial conversion to 4-chlorobenzoyl coenzyme A (CoA), which is then dehalogenated to 4-hydroxybenzoyl CoA. nih.gov This reaction highlights a pathway for the removal of a chlorine atom from an aromatic ring. The kinetics of such enzymatic reactions are fundamental to understanding their efficiency. The study of enzyme kinetics involves determining parameters that describe the rates of enzyme-catalyzed reactions.
Investigation of this compound Derivatives for Specific Biological Targets
The chemical structure of this compound serves as a scaffold for the synthesis of various derivatives with potential biological activities. Researchers have explored these derivatives for their effects on specific biological targets, including cancer cells.
Anti-cancer Effects in Cell Lines
The search for novel anti-cancer agents has led to the synthesis and evaluation of numerous chemical compounds, including derivatives of this compound. Several studies have reported the cytotoxic activity of such derivatives against various human cancer cell lines.
One study described the synthesis of a series of 4-chloro-2-mercaptobenzenesulfonamide derivatives and screened them for their in vitro anti-cancer activity against a panel of 56 human tumor cell lines. nih.gov Several of these compounds exhibited reasonable activity against one or more cell lines. Notably, one prominent derivative showed significant activity against colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14) cell lines, with GI50 values in the micromolar range. nih.gov It also displayed good selectivity towards non-small cell lung cancer (HOP-62) cells. nih.gov
Another study focused on quinoline-based dihydrazone derivatives and evaluated their cytotoxic activities against human gastric cancer (BGC-823), hepatoma (BEL-7402), breast cancer (MCF-7), and lung adenocarcinoma (A549) cell lines, as well as a normal human liver cell line (HL-7702). rsc.org The tested compounds showed significant antiproliferative activity against the cancer cell lines, with IC50 values ranging from 7.01 to 34.32 μM, while exhibiting no obvious cytotoxicity to the normal liver cells. rsc.org Two of the compounds displayed particularly potent cytotoxic activity against MCF-7 cells. rsc.org
The findings from these studies suggest that the 4-chlorobenzyl moiety can be a valuable component in the design of novel anti-cancer drug candidates.
Table 1: Cytotoxicity of selected this compound derivatives against human cancer cell lines
| Derivative Class | Cell Line | Activity Metric | Value (µM) | Reference |
| 4-chloro-2-mercaptobenzenesulfonamide | HCT-116 (Colon) | GI50 | 0.33-1.08 | nih.gov |
| 786-0 (Renal) | GI50 | 0.33-1.08 | nih.gov | |
| M14 (Melanoma) | GI50 | 0.33-1.08 | nih.gov | |
| HOP-62 (Lung) | GI50 | 0.05 | nih.gov | |
| Quinoline-based dihydrazone | BGC-823 (Gastric) | IC50 | 7.01-34.32 | rsc.org |
| BEL-7402 (Hepatoma) | IC50 | 7.01-34.32 | rsc.org | |
| MCF-7 (Breast) | IC50 | 7.01-34.32 | rsc.org | |
| A549 (Lung) | IC50 | 7.01-34.32 | rsc.org |
GI50: The concentration that causes 50% growth inhibition. IC50: The concentration that inhibits 50% of the cellular process.
Anti-inflammatory Potential and Receptor Binding
Research into the derivatives of this compound has uncovered potential anti-inflammatory activities through various mechanisms, including receptor binding and enzyme interaction. Molecular docking studies have been a key tool in predicting the anti-inflammatory potential of these novel compounds.
One area of investigation involves benzimidazole (B57391) derivatives incorporating the 4-chlorobenzyl moiety. For instance, a study focused on the synthesis of 2-(4-chlorobenzyl)-1-(2-(pyrrolidin-1-yl)ethyl)-1H-benzo[d]imidazol-5-amine and a related compound, 2-(4-chlorobenzyl)-1-((1-ethylpyrrolidin-2-yl)methyl)-1H-benzo[d]imidazol-5-amine. researchgate.net Molecular docking simulations predicted that these compounds could be potential anti-inflammatory agents by interacting with cyclooxygenase (COX) enzymes. researchgate.net
Another class of compounds, piperidine (B6355638) and piperazine-based derivatives, has been synthesized and evaluated for their binding affinity to sigma (σ) receptors. nih.gov Within a series of these derivatives, the 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine ligand demonstrated a high affinity and selectivity for the σ1 receptor, with a Ki value of 0.96 ± 0.05 nM and a 96-fold selectivity over the σ2 receptor. nih.gov While these receptors are involved in numerous neurological processes, their modulation can also influence inflammatory pathways.
Furthermore, research on P2X3 receptor antagonists for anti-nociceptive effects has led to the development of benzimidazole-4,7-dione derivatives. mdpi.com Starting from a library screening hit, subsequent optimization led to compounds with significant antagonistic activity at the P2X3 receptor, which plays a role in pain and inflammation. mdpi.com The final optimized compound, 14h , showed an IC50 value of 375 nM at the P2X3 receptor and demonstrated anti-nociceptive effects in animal models of neuropathic pain. mdpi.com
Antibacterial and Antifungal Efficacy of Structurally Modified Compounds
Structural modification of this compound has yielded a variety of compounds with significant antibacterial and antifungal properties. These derivatives have been tested against a range of pathogenic microbes, including drug-resistant strains.
Antifungal Efficacy
Several studies have demonstrated the antifungal potential of amides and esters derived from this compound against various Candida species, which are common causes of fungal infections in humans.
One study investigated a series of N-(4-halobenzyl)amides derived from benzoic and cinnamic acids. The minimum inhibitory concentrations (MICs) for these compounds against seven Candida strains ranged from 256 to over 1024 μg/mL. nih.gov Another investigation into N-(4-halobenzyl)amides found that five of the synthesized compounds inhibited the tested Candida strains. mdpi.com Notably, one compound exhibited stronger antifungal activity against C. krusei ATCC 14243 (MIC = 7.8 µg/mL) than the standard antifungal drug fluconazole (B54011) (MIC = 16 µg/mL). mdpi.com This compound also showed inhibitory effects against five clinical Candida strains that are resistant to fluconazole, with MIC values ranging from 85.3 to 341.3 µg/mL. mdpi.com
A semi-synthetic molecule, 4-chlorobenzyl p-coumarate, was evaluated for its antifungal activity against 16 strains of Candida spp. nih.gov The compound displayed strong fungicidal effects, with MIC and Minimum Fungicidal Concentration (MFC) values ranging from 3.9 μg/mL to 62.5 μg/mL. nih.gov The proposed mechanism of action involves disruption of the fungal plasma membrane. nih.gov
Additionally, salicylic (B10762653) acid derivatives have been explored for their antifungal properties. The compound N-4-chlorobenzyl-2-hydroxybenzamide was found to be bioactive against at least one fungal strain tested. mdpi.com
| Compound Class | Organism | Activity (MIC in μg/mL) |
|---|---|---|
| N-(4-halobenzyl)amides | Candida spp. | 256 to >1024 |
| N-(4-halobenzyl)amide (Compound 16) | C. krusei ATCC 14243 | 7.8 |
| N-(4-halobenzyl)amide (Compound 16) | Fluconazole-resistant Candida spp. | 85.3 to 341.3 |
| 4-chlorobenzyl p-coumarate | Candida spp. | 3.9 to 62.5 |
Antibacterial Efficacy
Derivatives of this compound have also shown promise as antibacterial agents, particularly against multidrug-resistant (MDR) bacteria. A study on isothiourea derivatives investigated the antimicrobial activity of 21 compounds against various pathogenic bacteria. researchgate.net
Among these, S-(4-chlorobenzyl)isothiourea hydrochloride (C2) was the most active compound against Pseudomonas aeruginosa, with a MIC for 50% of the organisms (MIC50) of 32 μg/mL. researchgate.net This compound was also effective against the Burkholderia cepacia complex (BCC), inhibiting all isolates at a concentration of 64 μg/mL. researchgate.net Furthermore, both C2 and S-(3,4-dichlorobenzyl)isothiourea hydrochloride (A22) demonstrated strong activity against Enterobacteriaceae that produce NDM-1 carbapenemase, with a MIC for 90% of the organisms (MIC90) of 4 μg/mL. researchgate.net Another derivative, S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride, showed good activity against methicillin-resistant Staphylococcus aureus (MRSA) with a MIC90 of 8 μg/mL. researchgate.net
| Compound | Organism | Activity Metric | Value (μg/mL) |
|---|---|---|---|
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | P. aeruginosa | MIC50 | 32 |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | B. cepacia complex | MIC | ≤64 |
| S-(4-chlorobenzyl)isothiourea hydrochloride (C2) | NDM-1 Enterobacteriaceae | MIC90 | 4 |
| S-(4-chlorobenzyl)-N-(2,4-dichlorophenyl)isothiourea hydrochloride | MRSA | MIC90 | 8 |
Environmental Behavior, Transport, and Ecotoxicological Impact
Atmospheric Fate and Degradation Kinetics
The atmospheric persistence and degradation of 4-Chlorobenzyl chloride are primarily governed by its reactions with photochemically generated reactive species and its susceptibility to direct breakdown by sunlight.
The primary degradation pathway for many organic compounds in the troposphere is through reaction with hydroxyl (•OH) radicals. These highly reactive radicals are formed photochemically and initiate oxidation processes that break down pollutants. For aromatic compounds like this compound, the reaction with •OH radicals can proceed via two main mechanisms: addition of the radical to the aromatic ring or abstraction of a hydrogen atom from the benzylic methylene (B1212753) group (-CH2Cl).
Direct photolysis is a degradation process where a molecule absorbs light energy, leading to its decomposition. This compound has an absorption band that extends to approximately 295 nm, which suggests that it has the potential to undergo direct photolysis in the environment under the influence of sunlight.
Studies on the phototransformation of this compound have shown that direct irradiation, for instance at a wavelength of 253.7 nm, leads to the homolytic cleavage of the benzylic carbon-chlorine (C-Cl) bond. This initial step results in the formation of a 4-chlorobenzyl radical and a chlorine atom. These radical intermediates can then undergo a variety of subsequent reactions depending on the surrounding medium, such as hydrogen abstraction from solvents or combination with other radicals, leading to a range of degradation products including 4-chlorotoluene (B122035) and 1,2-bis(4-chlorophenyl)ethane. For example, irradiation of a 0.1 M solution of this compound in tetrahydrofuran (B95107) resulted in 100% conversion into a mixture of products.
Behavior in Aquatic Ecosystems
When released into water, the behavior of this compound is influenced by its physical and chemical properties, including its solubility, tendency to adsorb to particles, and volatility.
The mobility of this compound in aquatic and terrestrial environments is influenced by its tendency to adsorb to soil and sediment particles. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict this behavior. Based on its octanol-water partition coefficient (log Kow of 3.18), the Koc for this compound is estimated to be approximately 1,300.
According to standard classification schemes, a Koc value in this range indicates that this compound is expected to have low mobility in soil. This suggests a strong tendency for the compound to adsorb to suspended solids and sediment in aquatic systems, which can act as a sink for the chemical, removing it from the water column but potentially leading to its accumulation in benthic environments.
Volatilization is a significant transport process for this compound from water to the atmosphere. This is predicted by its Henry's Law constant, which is estimated to be 3.4 x 10⁻⁴ atm-m³/mol. This value indicates that the compound will readily partition from the aqueous phase to the gas phase.
Based on this Henry's Law constant, the volatilization half-life from a model river (1 meter deep, with a current of 1 m/sec and a wind speed of 3 m/sec) is estimated to be approximately 7.0 hours. For a model lake (1 meter deep, with a current of 0.05 m/sec and a wind speed of 0.5 m/sec), the estimated volatilization half-life is longer, at approximately 6.0 days. These estimates highlight volatilization as a key process influencing the fate of this compound in aquatic environments.
Estimated Volatilization Half-Life of this compound
| Water Body Model | Estimated Half-Life |
|---|---|
| River | 7.0 hours |
| Lake | 6.0 days |
This compound is recognized as being toxic to aquatic life, potentially causing long-term adverse effects in the aquatic environment. However, specific, standardized ecotoxicity data, such as LC50 (lethal concentration for 50% of a test population) for fish and EC50 (effective concentration for 50% of a test population) for daphnia and algae, are not consistently listed in readily available safety data sheets.
One available metric is from the Microtox test, which measures the effect of a substance on the light output of the bioluminescent bacterium Vibrio fischeri. For this compound, the following EC50 values have been reported:
Ecotoxicity of this compound (Microtox Test)
| Exposure Time | EC50 |
|---|---|
| 5 minutes | 0.51 mg/L |
| 15 minutes | 0.60 mg/L |
| 30 minutes | 0.64 mg/L |
These values indicate a high level of toxicity to aquatic microorganisms. The general classification of this compound as hazardous to the aquatic environment underscores the need for caution regarding its release into waterways.
Soil Fate and Transport
The environmental fate and transport of this compound in soil are governed by a combination of physical and chemical processes, including its tendency to bind to soil particles and its potential to vaporize into the atmosphere.
Adsorption Characteristics in Soil Matrices
The mobility of this compound in the soil environment is significantly influenced by its adsorption to soil components. Adsorption, the process by which a substance adheres to the surface of a solid, controls the compound's concentration in the soil solution and thus its availability for transport, degradation, and uptake by organisms nih.gov. The primary factors influencing the adsorption of organic compounds like this compound in soil are the organic matter content, clay content, and soil pH mdpi.comresearchgate.net.
Hydrophobic organic compounds tend to partition into the soil's organic matter, which generally reduces their mobility mdpi.com. The interaction is often quantified using the soil organic carbon-water partition coefficient (Koc). While specific Koc data for this compound is limited, the related compound benzyl (B1604629) chloride has a reported Koc value of 87.5 L/kg, suggesting moderate adsorption potential epa.gov. The adsorption process can be influenced by weak van der Waals forces between the molecule and soil surfaces mdpi.com. The sorption affinity is typically measured by experimental extrapolation to determine constants such as Kd (the soil-water partition coefficient) or Kf (the Freundlich constant) nih.gov.
Interactive Table: Adsorption Data for Related Compounds
| Compound | Parameter | Value | Description |
| Benzyl chloride | Soil Adsorption Coefficient (Koc) | 87.5 L/kg | Indicates the partitioning of a chemical between soil organic carbon and water, suggesting moderate adsorption potential. epa.gov |
Volatilization from Soil Surfaces
Volatilization is a key process affecting the transport of this compound from soil surfaces into the atmosphere. The compound is described as highly volatile and capable of ready sublimation at normal temperatures mdpi.com. This intrinsic property suggests that a significant fraction of the compound applied to or present in the upper soil layers can be lost to the air.
The rate of volatilization from soil is influenced by several factors, including the compound's vapor pressure, soil moisture, temperature, and air movement. For pesticides applied to moist soil, the majority of volatile losses often occur within the first few days after application researchgate.net. Heavy rainfall can initially suppress volatilization but may be followed by increased flux as the soil dries researchgate.net. Given the high volatility of this compound, it is expected that this process is a significant pathway for its dissipation from the soil environment mdpi.com.
Biodegradation Studies and Microbial Transformation Pathways
Biodegradation is a critical process for the ultimate removal of this compound from the environment. This process relies on microorganisms to transform the compound into less harmful substances through metabolic or co-metabolic pathways.
Aerobic Biodegradation Mechanisms
Under aerobic (oxygen-present) conditions, several bacterial strains have demonstrated the ability to degrade chlorinated aromatic compounds. The degradation of chlorobenzenes and related compounds like chlorobenzoates is typically initiated by oxygenase enzymes ub.edunih.gov. These enzymes incorporate oxygen into the aromatic ring, leading to the formation of intermediates such as chlorocatechols ub.edu.
One common pathway involves an initial hydrolytic dehalogenation, which removes the chlorine atom from the aromatic ring to yield a hydroxylated intermediate, such as 4-hydroxybenzoic acid in the case of 4-chlorobenzoic acid degradation hu.edu.jonih.gov. This intermediate is then further hydroxylated to form protocatechuic acid, which subsequently undergoes aromatic ring opening and is metabolized through central metabolic routes like the β-ketoadipate pathway hu.edu.jonih.gov. Studies on chlorobenzoates have shown that bacteria may preferentially degrade compounds with a 4-chloro substituent hu.edu.jo. The initial enzymatic attack is often the rate-limiting step in the biodegradation process aropha.com.
Anaerobic Biodegradation Mechanisms
In anaerobic (oxygen-absent) environments, the primary degradation mechanism for chlorinated compounds is reductive dechlorination clu-in.org. In this process, the chlorinated compound serves as an electron acceptor, and microorganisms facilitate the sequential replacement of chlorine atoms with hydrogen atoms clu-in.org. This process is particularly effective for highly chlorinated compounds nih.gov.
Identification of Microorganisms and Enzymes Involved in Degradation
A variety of microorganisms have been identified that can degrade this compound or structurally similar compounds. These microbes possess specific enzymes, such as dehalogenases and dioxygenases, that initiate the breakdown of these xenobiotic molecules.
Research has identified several bacterial genera capable of metabolizing chlorinated aromatics. For instance, Cupriavidus sp. can utilize 4-chlorobenzoic acid, employing enzymes like protocatechuate 3,4-dioxygenase for ring cleavage nih.gov. Klebsiella pneumoniae has been shown to degrade 4-chlorobenzoate (B1228818), suggesting the presence of a complete enzymatic system for breaking down chloroaromatic compounds hu.edu.jo. The parent compound, benzyl chloride, can be degraded by Bacillus cereus researchgate.netresearchgate.net. Other relevant genera include Pseudomonas, Burkholderia, and Sphingomonas, which are known for their ability to degrade various chlorinated benzenes and other persistent organic pollutants nih.govvu.nl. The initial step in these pathways often involves dioxygenase enzymes that attack the aromatic ring or dehalogenases that cleave the carbon-chlorine bond nih.govfrontiersin.org.
Interactive Table: Microorganisms and Enzymes in the Degradation of this compound and Related Compounds
| Microorganism | Degraded Compound(s) | Key Enzyme(s) | Reference |
| Cupriavidus sp. strain SK-3 | 4-Chlorobenzoic acid | Protocatechuate 3,4-dioxygenase | nih.gov |
| Klebsiella pneumoniae | 4-Chlorobenzoate | Not specified | hu.edu.jo |
| Bacillus cereus | Benzyl chloride | Dehalogenase (inferred) | researchgate.netresearchgate.net |
| Pseudomonas sp. | Chlorinated benzenes | Dioxygenases | nih.gov |
| Burkholderia sp. | Chlorinated benzenes | Dioxygenases | nih.gov |
| Aeromonas hydrophila | Benzyl-containing compounds | Not specified | nih.gov |
| Dehalococcoides sp. | Higher chlorinated benzenes (anaerobic) | Reductive dehalogenases | nih.gov |
Advanced Analytical Methods for Detection and Characterization
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the analysis of 4-Chlorobenzyl chloride, offering non-destructive and highly detailed molecular insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. By analyzing the chemical shifts (δ) in parts per million (ppm), the electronic environment of each proton and carbon atom can be mapped.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is characterized by two main signals. The protons on the aromatic ring appear as a multiplet, while the benzylic protons of the chloromethyl group (-CH₂Cl) typically produce a distinct singlet.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The spectrum for this compound shows signals corresponding to the benzylic carbon and the four unique carbons of the para-substituted benzene (B151609) ring.
Interactive Data Table: NMR Spectral Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Assignment |
| ¹H | ~7.33 | Aromatic Protons (H-2, H-3, H-5, H-6) |
| ¹H | ~4.57 | Benzylic Protons (-CH₂Cl) |
| ¹³C | ~136.2 | Quaternary Aromatic Carbon (C-1) |
| ¹³C | ~134.3 | Quaternary Aromatic Carbon (C-4) |
| ¹³C | ~130.2 | Aromatic Carbons (C-2, C-6) |
| ¹³C | ~129.0 | Aromatic Carbons (C-3, C-5) |
| ¹³C | ~45.0 | Benzylic Carbon (-CH₂Cl) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. Key vibrations include C-H stretching from the aromatic ring and the methylene (B1212753) group, C=C stretching within the aromatic ring, and the distinctive C-Cl stretching vibrations.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic |
| ~2960 | C-H Stretch | Methylene (-CH₂) |
| ~1595 | C=C Stretch | Aromatic Ring |
| ~1490 | C=C Stretch | Aromatic Ring |
| ~1270 | C-H Wag | Methylene (-CH₂) |
| ~1090 | C-Cl Stretch | Aromatic-Cl |
| ~810 | C-H Bending (out-of-plane) | 1,4-disubstituted benzene |
| ~720 | C-Cl Stretch | Alkyl-Cl |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is sensitive to the conjugated π-electron system of the benzene ring. The UV-Vis spectrum typically shows absorption maxima (λmax) corresponding to these electronic transitions. The presence of the chlorine substituent on the ring influences the position and intensity of these absorption bands. For HPLC applications, UV detection is commonly performed at 210 nm. Studies of similar benzenoid molecules suggest absorption maxima in the range of 260-280 nm. researchgate.net
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structural elucidation. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture.
The mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the molecular ion peak appears as a characteristic cluster of peaks ([M]⁺, [M+2]⁺, etc.), which is a definitive indicator of a chlorine-containing compound. Common fragmentation involves the loss of a chlorine atom or the cleavage of the benzyl (B1604629) group.
Interactive Data Table: Key Mass Spectral Peaks for this compound
| m/z | Proposed Fragment | Significance |
| 160/162/164 | [C₇H₆Cl₂]⁺ | Molecular Ion (M⁺) Cluster |
| 125/127 | [C₇H₆Cl]⁺ | Loss of a Chlorine radical (M - Cl) |
| 89 | [C₇H₅]⁺ | Loss of HCl and a Chlorine radical |
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It detects vibrations that cause a change in the polarizability of the molecule. The Raman spectrum of this compound provides information on the vibrations of the carbon skeleton and the C-Cl bonds, which are often strong Raman scatterers.
Interactive Data Table: Prominent Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode |
| ~3070 | Aromatic C-H Stretch |
| ~1600 | Aromatic C=C Stretch |
| ~1200 | Aromatic C-H In-plane Bend |
| ~1090 | Aromatic C-Cl Stretch |
| ~725 | Alkyl C-Cl Stretch |
The crystal structure of this compound has been determined for the first time, revealing a planar chlorobenzene (B131634) ring with the chloromethyl group's C-Cl bond positioned nearly orthogonally to the plane of the ring. mdpi.comresearchgate.net The analysis confirmed the molecular geometry and provided detailed data on the packing of the molecules within the unit cell. mdpi.comresearchgate.net
Interactive Data Table: Crystal and Structural Data for this compound mdpi.comresearchgate.net
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.1724 (14) |
| b (Å) | 17.714 (4) |
| c (Å) | 4.4440 (9) |
| α, β, γ (°) | 90.00 |
| Volume (ų) | 722.1 (2) |
| Z | 4 |
| Bond Length C(ar)-Cl (Å) | 1.724 (7) |
| Bond Length C(ar)-C(CH₂) (Å) | 1.499 (10) |
| Bond Length C(CH₂)-Cl (Å) | 1.791 (9) |
| Bond Angle C(ar)-C(CH₂)-Cl (°) | 111.1 (5) |
Chromatographic Separation and Quantitative Detection Methods
Chromatographic methods are the cornerstone for the analysis of this compound, offering high-resolution separation from complex mixtures and sensitive detection at trace levels. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most prominently used techniques.
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. openaccessjournals.com Its application is critical for impurity profiling in raw materials and monitoring in environmental samples. oup.com In the pharmaceutical industry, GC is instrumental in analyzing raw materials, intermediates, and final products to detect and quantify impurities. openaccessjournals.com
The selection of the detector is critical for achieving desired sensitivity. For halogenated compounds such as this compound, an Electron Capture Detector (ECD) is particularly effective due to its high sensitivity for electronegative functional groups. openaccessjournals.com Mass spectrometry (MS) is also frequently coupled with GC (GC-MS), providing both high sensitivity and definitive identification based on the mass spectrum of the analyte. oup.comresearchgate.net For instance, a solvent-free headspace GC-MS method has been developed for screening benzyl chloride, a related compound, as a mutagenic impurity in active pharmaceutical ingredients (APIs). This approach simplifies analysis by eliminating solvent use and reducing matrix interference. researchgate.net
While specific documented methods for this compound are sparse, methods developed for the broader class of benzyl halides are directly applicable. These methods often utilize capillary columns to separate isomers and related impurities. For example, the analysis of impurities in technical grade benzyl chloride has been successfully performed using GC, identifying compounds such as toluene (B28343) and other chlorinated derivatives. oup.com
Table 1: General GC Parameters for Halogenated Benzyl Compounds
| Parameter | Specification | Purpose |
|---|---|---|
| Technique | Gas Chromatography (GC), GC-MS | Separation and analysis of volatile compounds. openaccessjournals.com |
| Injector | Split/Splitless or Headspace | Introduction of the sample into the system. researchgate.net |
| Column | Capillary Column (e.g., packed with two materials) | Separation of analytes from the matrix and impurities. oup.com |
| Detector | Electron Capture Detector (ECD), Mass Spectrometer (MS) | Sensitive detection of halogenated compounds (ECD) or universal detection and identification (MS). openaccessjournals.comoup.com |
| Application | Impurity analysis in technical products, environmental monitoring. openaccessjournals.comoup.com |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. sigmaaldrich.comresolvemass.ca It is particularly suitable for the analysis of this compound in pharmaceutical formulations and as a test compound for determining biological thiols. thermofisher.comthermofisher.com
A common approach for analyzing this compound is reversed-phase HPLC. sielc.com This method separates compounds based on their hydrophobicity. A specific method for the analysis of 2-chlorobenzyl chloride and this compound utilizes a Newcrom R1 column with an isocratic mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com Detection is typically performed using a UV detector, as the aromatic ring of this compound absorbs UV light. A detection wavelength of 210 nm has been shown to be effective. sielc.comsielc.com For applications requiring mass spectrometry, the phosphoric acid in the mobile phase can be replaced with a volatile alternative like formic acid. sielc.com
The performance of an HPLC method is characterized by several parameters, including the limit of detection (LOD), which defines the lowest concentration of an analyte that can be reliably detected. For this compound, an LOD of 9.9 ppb has been reported using a specific HPLC-UV method, demonstrating the sensitivity of this technique. sielc.com
Table 2: Example of an HPLC Method for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Newcrom R1, 100 x 3.2 mm, 5 µm | sielc.com |
| Mobile Phase | Water, Acetonitrile (MeCN), and 0.1% Phosphoric Acid (H₃PO₄) | sielc.com |
| Elution Mode | Isocratic | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 210 nm | sielc.com |
| Limit of Detection (LOD) | 9.9 ppb | sielc.com |
For trace-level analysis, especially in complex matrices, the inherent properties of this compound may not provide sufficient sensitivity or stability for direct analysis. In such cases, chemical derivatization is employed. This strategy involves reacting the analyte with a labeling agent to form a derivative with improved detectability and chromatographic properties. researchgate.net
A key challenge with reactive molecules like benzyl halides is their instability in biological matrices. nih.gov For example, 4-fluorobenzyl chloride, a similar compound, is highly unstable in human plasma. To overcome this, a derivatization strategy was developed where 4-dimethylaminopyridine (B28879) (DMAP) was added to plasma samples to form a stable quaternary amine salt derivative. This derivative is not only stable but also exhibits excellent sensitivity in electrospray mass spectrometry, unlike the parent compound. nih.gov This approach allows for robust and high-throughput bioanalysis. nih.gov
Another widely used derivatization agent is benzoyl chloride (BzCl). It reacts with various functional groups, such as primary and secondary amines and phenols, to form nonpolar derivatives. chromatographyonline.com This derivatization increases the hydrophobicity of polar analytes, leading to better retention in reversed-phase LC and enhanced ionization efficiency for MS analysis. chromatographyonline.com This technique is particularly valuable in metabolomics for the analysis of small polar molecules in biological samples. chromatographyonline.comnih.gov The reaction is typically fast and occurs under mild conditions, making it suitable for routine analysis. chromatographyonline.com
Table 3: Derivatization Strategies for Benzyl Halides and Related Analytes
| Reagent | Analyte Class | Purpose | Analytical Technique | Reference |
|---|---|---|---|---|
| 4-Dimethylaminopyridine (DMAP) | Reactive benzyl halides (e.g., 4-fluorobenzyl chloride) | Stabilize the analyte in plasma by forming a quaternary amine salt. | HPLC-MS/MS | nih.gov |
| Benzoyl Chloride (BzCl) | Polar metabolites (amines, phenols) | Increase hydrophobicity for improved retention and MS sensitivity. | LC-MS/MS | chromatographyonline.com |
Method Development for Biological and Environmental Matrix Analysis
Analyzing this compound in biological and environmental matrices, such as plasma, urine, water, or soil, presents significant challenges. resolvemass.cabmuv.de These matrices are complex and contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the matrix effect. nih.gov The matrix effect can lead to the suppression or enhancement of the analyte signal, compromising the accuracy and precision of the method. nih.gov
Developing a robust analytical method requires careful optimization of sample preparation, chromatographic separation, and detection. The primary goal of sample preparation is to extract the analyte from the matrix while removing interfering substances. Techniques like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used. nih.govnih.gov For the analysis of the DMAP derivative of 4-fluorobenzyl chloride in plasma, a three-step weak cation-exchange SPE procedure was employed to effectively remove excess derivatizing reagent. nih.gov
When using LC-MS/MS, which is a key technique for environmental and bioanalysis, co-eluting matrix components can significantly impact the ionization process. diva-portal.org Strategies to mitigate matrix effects include improving the sample cleanup procedure, optimizing the chromatographic separation to resolve the analyte from interfering peaks, and using stable isotope-labeled internal standards. nih.govresearchgate.net These internal standards are chemically identical to the analyte but have a different mass, allowing them to co-elute and experience the same matrix effects, thus enabling accurate quantification.
Method validation is a critical final step to ensure the reliability of the developed method. According to regulatory guidelines, validation involves assessing parameters such as accuracy, precision, selectivity, sensitivity, and stability of the analyte in the matrix. resolvemass.ca For the DMAP derivatization method, validation over a concentration range of 0.5–500 ng/mL in plasma demonstrated excellent precision and accuracy, proving the method to be robust for high-throughput bioanalysis. nih.gov
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-Chlorobenzyl chloride are instrumental in determining its geometric parameters, vibrational modes, and electronic properties.
The first step in most computational analyses is to determine the molecule's most stable three-dimensional structure, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecular geometry of this compound is optimized to find the minimum energy conformation. This process yields theoretical bond lengths, bond angles, and dihedral angles.
These calculated parameters can be compared with experimental data for validation. The X-ray crystal structure of this compound has been determined, revealing a planar chlorobenzene (B131634) ring with the chloromethyl group's C-Cl bond positioned nearly orthogonal to the ring's plane. mdpi.comresearchgate.net The experimental geometric parameters provide a benchmark for the accuracy of the computational methods used. mdpi.comresearchgate.net
Below is a table comparing the experimental bond lengths and angles obtained from X-ray crystallography with the parameters that would be derived from DFT calculations.
| Parameter | Atom Connections | Experimental Value (Å or °) mdpi.comresearchgate.net |
|---|---|---|
| Bond Length | C(aromatic)-Cl | 1.724 |
| Bond Length | C(aromatic)-C(aromatic) | 1.373 - 1.393 |
| Bond Length | C(aromatic)-C(methylene) | 1.499 |
| Bond Length | C(methylene)-Cl | 1.791 |
| Bond Angle | C(aromatic)-C(methylene)-Cl | 111.1 |
| Dihedral Angle | Ring Plane / C-C-Cl Plane | 86.2 |
Electronic structure analysis, performed concurrently, provides information on the distribution of electrons within the molecule, which is crucial for understanding its chemical properties and reactivity.
Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. These calculations predict the frequencies of the fundamental modes of vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. libretexts.org This theoretical spectrum is invaluable for assigning the vibrational modes observed in experimental spectra. chemicalbook.com
Each calculated frequency corresponds to a specific molecular motion, such as C-H stretching, C-Cl stretching, or benzene (B151609) ring deformations. By comparing the calculated frequencies and intensities with experimental IR and Raman spectra, a detailed correlation can be established, confirming the molecular structure and providing a deeper understanding of its vibrational properties. chemicalbook.com
The table below illustrates how theoretical and experimental vibrational frequencies for this compound would be correlated.
| Vibrational Mode Assignment | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| C(aromatic)-H Stretch | (Data from DFT) | (Data from IR/Raman) |
| C(methylene)-H Stretch | (Data from DFT) | (Data from IR/Raman) |
| C=C Ring Stretch | (Data from DFT) | (Data from IR/Raman) |
| C(aromatic)-Cl Stretch | (Data from DFT) | (Data from IR/Raman) |
| C(methylene)-Cl Stretch | (Data from DFT) | (Data from IR/Raman) |
| CH₂ Wag | (Data from DFT) | (Data from IR/Raman) |
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Computational methods based on MO theory are used to analyze how atomic orbitals combine to form molecular orbitals, which are crucial for predicting chemical reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. irjweb.comnih.gov For this compound, FMO analysis helps identify which parts of the molecule are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting how it will interact with other reagents. acadpubl.eu
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | (Data from DFT) |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | (Data from DFT) |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | (Data from DFT) |
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, and core orbitals). wikipedia.orgwisc.eduq-chem.com NBO analysis for this compound would quantify the electron density on each atom (natural atomic charges) and in each bond.
This method is particularly useful for studying delocalization effects, such as hyperconjugation. wikipedia.org Hyperconjugation involves the interaction of electrons in a sigma (σ) bond with an adjacent empty or partially filled p-orbital or a π* orbital. In this compound, NBO analysis can reveal stabilizing interactions between, for example, the C-H σ-bonds of the methylene (B1212753) group and the π* orbitals of the benzene ring. These donor-acceptor interactions are quantified by second-order perturbation theory, indicating the energetic significance of electron delocalization.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. uni-muenchen.de
Typically, red colors signify regions of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue colors indicate regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. youtube.com Green and yellow areas represent regions with near-zero or neutral potential. walisongo.ac.id
For this compound, an MEP map would visualize the electron-rich areas around the two chlorine atoms due to their high electronegativity. Conversely, the hydrogen atoms of the benzene ring and methylene group would appear as regions of positive potential. researchgate.net This map is a powerful tool for predicting intermolecular interactions and the sites of chemical reactivity. acadpubl.eu
Force Field (FF) and Electron Charge Transfer (ECT) Studies
Computational modeling of this compound relies on accurate force fields to describe the intra- and intermolecular forces governing its behavior. Force fields are collections of equations and associated constants designed to reproduce molecular geometry and interaction energies. For chlorinated organic compounds, specialized force field parameterization is crucial. A notable example is the ReaxFF formalism, for which a novel parametrization has been developed to investigate reaction processes of molecules containing C, H, O, and Cl atoms . This approach uses relaxed potential energy surface scans as training targets to ensure the force field can accurately model chemical reactions, including bond formation and breaking . Such force fields are essential for performing the molecular dynamics simulations discussed in the following section.
Electron charge transfer (ECT) is a fundamental process in the chemical reactions of this compound. Studies on the closely related benzyl (B1604629) chloride have shown that its ionization proceeds through a dissociative electron capture mechanism mdpi.com. In this process, the molecule captures an electron, leading to the dissociation of the chloride ion. The resulting chloride ions can then participate in the formation of cluster ions mdpi.com. Further research on gaseous mixtures has provided evidence for electron transfer from the chlorobenzene anion to benzyl chloride, a process with an estimated rate constant of 5 x 10⁻¹¹ cm³/sec aip.org. These studies provide a basis for understanding the electron transfer dynamics that would be involved in the reactions of this compound.
Molecular Dynamics Simulations for Conformational and Reactivity Studies
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational landscape and reactivity of molecules like this compound at an atomic level. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into their dynamic behavior over time. The accuracy of MD simulations is highly dependent on the quality of the underlying force field, as discussed in the previous section uq.edu.au.
For conformational analysis, MD simulations can explore the different spatial arrangements of the molecule and determine their relative energies and populations nih.govethz.ch. The X-ray crystal structure of this compound reveals a fully planar chlorobenzene ring with the CH₂Cl bond oriented almost orthogonally to it mdpi.comresearchgate.net. MD simulations can be used to study the flexibility of this side chain and the rotational barrier around the C-C bond connecting it to the phenyl ring.
To study reactivity, specialized reactive force fields, such as ReaxFF, are necessary . These force fields allow for the modeling of chemical bond formation and dissociation, enabling the simulation of reaction pathways. For this compound, this could include simulating its solvolysis reactions or its interactions with other reactive species. Such simulations can provide a detailed, atomistic view of the reaction mechanism, complementing experimental studies. For instance, MD simulations using chlorobenzene as a probe molecule have been successfully used to map halogen and hydrophobic binding sites on protein surfaces, a technique that could be extended to this compound to explore its potential interactions with biological targets cam.ac.uk.
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies, particularly those employing quantum mechanical calculations, are invaluable for elucidating the detailed mechanisms of chemical reactions and characterizing the high-energy transition states that govern reaction rates. The solvolysis of benzyl chlorides is a classic example where theoretical studies have provided deep insights.
The mechanism of solvolysis for substituted benzyl chlorides can shift between a stepwise (Sₙ1-like) pathway, involving a carbocation intermediate, and a concerted (Sₙ2-like) pathway, where bond breaking and bond making occur simultaneously. The preferred pathway is highly sensitive to the electronic properties of the substituents on the aromatic ring nih.govnih.govresearchgate.net. For example, the solvolysis of 4-methoxybenzyl chloride proceeds through a stepwise mechanism, but the addition of electron-withdrawing groups can shift the transition state, affecting product selectivity nih.govnih.gov. Conversely, for less reactive substituted benzyl chlorides, the reaction tends to follow a concerted pathway, and changes in reactivity can lead to shifts in the transition state structure on a two-dimensional reaction coordinate diagram nih.govnih.gov.
The effect of substituents on reaction rates is often quantified using the Hammett equation, which separates the resonance and polar effects of the substituents nih.govnih.govresearchgate.net. Studies on a series of ring-substituted benzyl chlorides have shown that as the electron-donating or electron-withdrawing ability of the substituents increases, the corresponding Hammett reaction constants also increase nih.govnih.gov. These theoretical and experimental findings are crucial for predicting the reactivity of this compound and understanding how the chloro substituent influences its solvolysis mechanism and transition state structure.
Below is a data table summarizing the solvolysis rate constants for various substituted benzyl chlorides in 20% acetonitrile (B52724) in water, illustrating the significant impact of ring substituents on reactivity.
| Substituent | First-Order Rate Constant (k_solv) [s⁻¹] |
| 4-Methoxy | 2.2 |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Data sourced from studies on ring-substituted benzyl chlorides nih.govnih.govresearchgate.net.
This table demonstrates the vast range of reactivity within this class of compounds, with the electron-donating methoxy (B1213986) group leading to a much faster reaction than the electron-withdrawing nitro groups.
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex nih.govnih.gov. This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, typically a protein nih.gov. The process involves sampling a large number of possible conformations of the ligand in the binding site of the receptor and then scoring these conformations using a scoring function to estimate the binding energy nih.gov.
While specific molecular docking studies focused solely on this compound are not extensively documented in the provided context, the methodology can be readily applied to understand its potential interactions with various protein targets. For such a study, a three-dimensional structure of the target protein is required, which can be obtained from resources like the Protein Data Bank (PDB) nih.gov.
The docking process would involve preparing the 3D structure of this compound and the target protein. A docking algorithm would then be used to explore the conformational space of the ligand within the protein's binding site. The resulting poses would be ranked based on a scoring function, which estimates the binding affinity. The interactions between this compound and the protein's amino acid residues, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, can then be analyzed to understand the basis of binding cam.ac.uk. This information can be valuable in fields such as toxicology, to understand how this compound might interact with biological systems, or in medicinal chemistry, if it were to be used as a fragment in the design of more complex molecules. The reliability of docking studies is often validated by re-docking a known co-crystallized ligand into its protein's active site and comparing the predicted pose with the experimental one nih.gov.
Q & A
Q. What are the common laboratory synthesis methods for 4-chlorobenzyl chloride?
this compound is typically synthesized via radical chlorination of p-chlorotoluene under UV light (135–140°C) or using sulfuryl chloride (SO₂Cl₂) with a radical initiator like benzoyl peroxide. Post-synthesis purification involves vacuum distillation (collecting fractions at 126–148°C under 8–13.3 kPa) and recrystallization from ethanol .
Q. What safety protocols are critical when handling this compound?
Due to its lachrymatory properties and reactivity with water (generating HCl), researchers must:
Q. How can solubility properties impact experimental design?
this compound is insoluble in water but dissolves readily in ethanol, ether, acetone, and benzene. This necessitates the use of anhydrous conditions for reactions involving polar aprotic solvents (e.g., DMF) to prevent hydrolysis .
Q. What purification techniques ensure high-purity this compound?
Q. How is this compound used in pharmaceutical intermediate synthesis?
It serves as a benzylating agent in synthesizing antimalarial drugs (e.g., pyrimethamine) and pesticides (e.g., pyrethroids). For example, nucleophilic substitution with amines or alcohols forms intermediates like p-chlorobenzyl cyanide .
Advanced Research Questions
Q. How do catalysts influence chlorination efficiency and selectivity?
Radical initiators (e.g., benzoyl peroxide) enhance chlorination rates by generating chlorine radicals. Excess catalyst may accelerate side reactions, while controlled UV exposure minimizes byproducts like polychlorinated derivatives .
Q. What analytical methods detect trace impurities in this compound?
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
In Suzuki-Miyaura couplings , this compound acts as an electrophile, reacting with arylboronic acids under Pd catalysis. The chloride leaving group facilitates oxidative addition to Pd(0), forming biaryl products .
Q. How can racemization be minimized in chiral syntheses using this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
